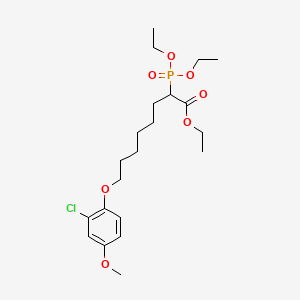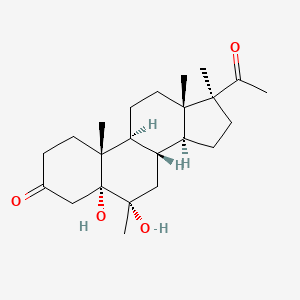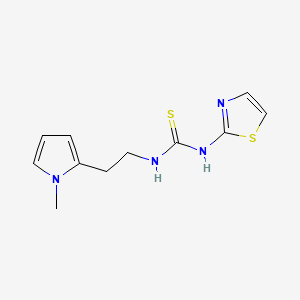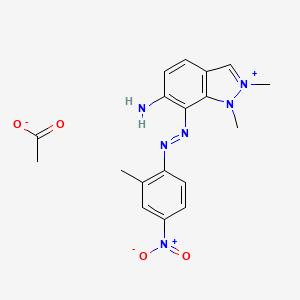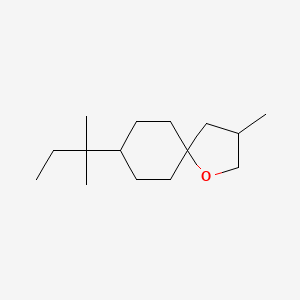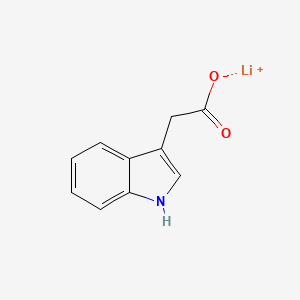
Lithium 1H-indole-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 1H-indole-3-acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The indole ring system is a significant heterocyclic structure found in many natural products and synthetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1H-indole-3-acetate can be achieved through various synthetic routes. One common method involves the reaction of indole-3-acetic acid with lithium hydroxide. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 1H-indole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of indole-3-ethanol derivatives.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various indole-3-acetic acid derivatives, indole-3-ethanol derivatives, and substituted indole compounds .
Wissenschaftliche Forschungsanwendungen
Lithium 1H-indole-3-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant growth regulation and as a potential plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Lithium 1H-indole-3-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an auxin analog, influencing plant growth and development by binding to auxin receptors and modulating gene expression. In medicinal applications, it may exert its effects through interactions with cellular receptors and signaling pathways, leading to anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
Indole-3-butyric acid: Another plant hormone analog with applications in agriculture.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
Lithium 1H-indole-3-acetate is unique due to the presence of the lithium ion, which can influence its chemical properties and biological activities. The lithium ion may enhance the compound’s stability and solubility, making it more effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
84434-87-7 |
|---|---|
Molekularformel |
C10H8LiNO2 |
Molekulargewicht |
181.1 g/mol |
IUPAC-Name |
lithium;2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO2.Li/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
FRVPNUXWQWLOTB-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


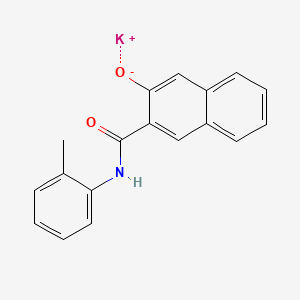
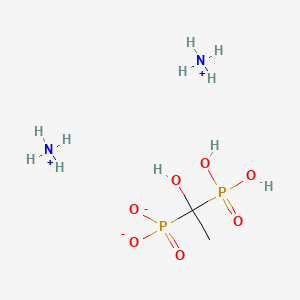

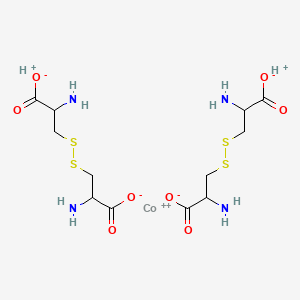
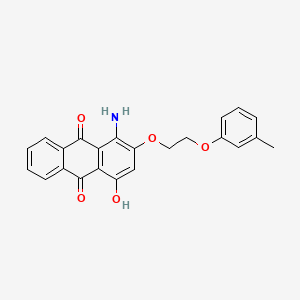
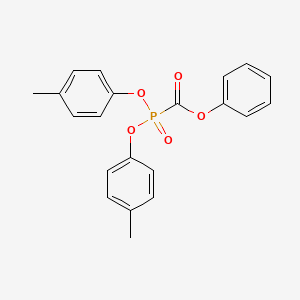
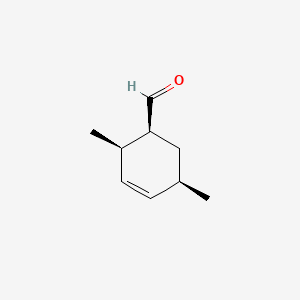
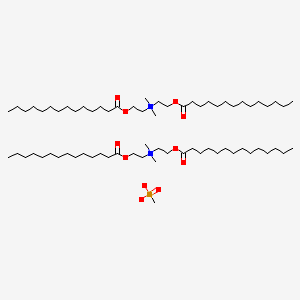
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
